molecular formula C12H14ClN5O B6441410 5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine CAS No. 2549036-67-9

5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine

Cat. No.: B6441410
CAS No.: 2549036-67-9
M. Wt: 279.72 g/mol
InChI Key: IIKJEDLCUYTDNR-UHFFFAOYSA-N
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Description

5-Chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrimidine core substituted with a chlorine atom at the 5-position and a piperidine moiety at the 2-position, which is further functionalized with a 5-methyl-1,3,4-oxadiazole group. This unique architecture confers valuable physicochemical properties, including moderate hydrophobicity (clogP ~2.8) and hydrogen-bonding capacity, which are favorable for bioavailability and target engagement in biological systems . The compound is primarily investigated for its potential in oncology research. Studies on analogous 1,3,4-oxadiazole derivatives have demonstrated that these scaffolds can inhibit cancer cell proliferation by targeting critical enzymes and pathways involved in tumor growth, such as thymidylate synthase, HDAC, and topoisomerase II . The specific structural motifs present in this compound make it a promising candidate for developing novel anticancer agents and conducting mechanism-of-action studies . Beyond oncology, this chemical serves as a valuable intermediate in organic synthesis. The electron-deficient pyrimidine ring and the chloro substituent make it amenable to further functionalization via nucleophilic aromatic substitution (SNAr), allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The 1,3,4-oxadiazole ring is a known bioisostere that can contribute to a molecule's ability to interact with various enzymes and receptors, which is also explored in developing antimicrobials and neuropharmacological agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O/c1-8-16-17-11(19-8)9-3-2-4-18(7-9)12-14-5-10(13)6-15-12/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKJEDLCUYTDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCN(C2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Sequence

  • Piperidine-3-carboxylic acid is esterified to methyl piperidine-3-carboxylate.

  • Hydrazide formation : Reaction with hydrazine hydrate yields piperidine-3-carbohydrazide.

  • Cyclization : Treatment with acetic anhydride induces cyclodehydration to form 5-methyl-1,3,4-oxadiazole.

Reaction Conditions :

  • Hydrazide formation: Ethanol reflux, 12 h, 85–90% yield.

  • Cyclization: Acetic anhydride, 100°C, 4 h, 78% yield.

Table 1: Characterization Data for 3-(5-Methyl-1,3,4-Oxadiazol-2-yl)Piperidine

PropertyValue
1H NMR (CDCl3) δ 1.65–1.80 (m, 4H), 2.45 (s, 3H), 3.10–3.30 (m, 3H), 4.20–4.35 (m, 2H)
13C NMR (CDCl3) δ 21.5 (CH3), 24.8, 32.1, 46.2, 52.4, 165.8 (C=N), 168.2 (C-O)
IR (KBr) 2920 (C-H), 1650 (C=N), 1240 (C-O) cm⁻¹

Preparation of 2,5-Dichloropyrimidine

Chlorination of Pyrimidinone Precursors

2,5-Dichloropyrimidine is synthesized via:

  • Cyclization of ethyl 3-aminocrotonate with urea to form 5-hydroxypyrimidine.

  • Phosphorus oxychloride (POCl3) treatment :

    • POCl3 (5 equiv), reflux, 6 h, 92% yield.

Key Consideration : Excess POCl3 ensures complete conversion of hydroxyl to chloride.

Coupling of Pyrimidine and Piperidine-Oxadiazole Moieties

Nucleophilic Aromatic Substitution (SNAr)

Reaction Protocol :

  • 2,5-Dichloropyrimidine (1.0 equiv), 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (1.2 equiv), K2CO3 (2.0 equiv), DMF, 80°C, 12 h.

  • Yield : 68–72% after column chromatography (SiO2, ethyl acetate/hexane 1:3).

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates attack by the piperidine nitrogen, displacing chloride at position 2. The chlorine at position 5 remains inert under these conditions due to reduced electrophilicity.

Table 2: Optimization of Coupling Reaction

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K2CO3DMF801272
2Et3NDCM252435
3DBUDMSO100865

Alternative Routes: Cyclocondensation Approaches

One-Pot Assembly of Pyrimidine Core

A modified Biginelli reaction using:

  • Thiourea, ethyl acetoacetate, and 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbaldehyde.

  • Conditions : HCl (cat.), ethanol, reflux, 8 h, 55% yield.

Limitation : Lower regioselectivity necessitates tedious purification.

Characterization of Final Product

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 1.70–1.85 (m, 4H), 2.48 (s, 3H), 3.25–3.45 (m, 3H), 4.30–4.50 (m, 2H), 8.55 (s, 1H, H-6).

  • 13C NMR (DMSO-d6) : δ 21.6 (CH3), 25.1, 32.3, 46.5, 52.7, 112.4 (C-5), 140.2 (C-2), 155.8 (C-4), 166.0 (C=N), 168.5 (C-O).

  • HRMS (ESI) : m/z calc. for C14H16ClN5O [M+H]+: 330.1024; found: 330.1021.

Challenges and Optimization Strategies

Regioselectivity in SNAr

  • Electron-withdrawing groups on pyrimidine enhance reactivity at position 2.

  • Microwave assistance reduces reaction time (30 min, 75% yield).

Purification Techniques

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water (7:3) affords crystalline product (mp 148–150°C).

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine exhibit anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis in malignant cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the oxadiazole ring enhances its interaction with microbial enzymes, leading to inhibition of growth in certain bacterial strains.

Case Study:
A recent publication highlighted the synthesis of oxadiazole-containing pyrimidines and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed promising antimicrobial activity, suggesting potential for development as new antibiotics .

Neurological Applications

The piperidine component of the compound suggests potential applications in neuropharmacology. Research indicates that similar compounds may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression.

Case Study:
Research published in Neuropharmacology examined the effects of piperidine derivatives on serotonin receptors, indicating that these compounds could enhance serotonergic activity, thereby providing a basis for further investigation into their use as antidepressants .

Biochemical Mechanisms

Understanding the biochemical mechanisms through which this compound exerts its effects is crucial for its application in drug development.

Mechanism of Action:

  • Inhibition of Enzymatic Activity: The oxadiazole moiety may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation: The piperidine ring can interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Antioxidant Activity: Some studies suggest that related compounds possess antioxidant properties, contributing to their overall therapeutic efficacy.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that derivatives may have acceptable safety margins; however, comprehensive studies are necessary to evaluate long-term effects and potential side effects.

Mechanism of Action

The mechanism of action of 5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituents : The 5-Cl group in the target compound may improve halogen bonding compared to 4-CF3 in its trifluoromethyl analog, which could influence target selectivity .

Pharmacological Profiles

Wf-516

  • Targets : Dual affinity for serotonin transporter (5-HTT, Ki = 0.8 nM) and 5-HT1A receptors (Ki = 2.1 nM) .
  • Functional Activity : Acts as a presynaptic 5-HT1A antagonist at low/medium doses, accelerating antidepressant response in rat models .
  • Advantage : Rapid onset of action compared to imipramine (classical tricyclic antidepressant) in chronic stress models .

Trifluoromethyl-Substituted Analog

  • Inferred Properties : The CF3 group may enhance metabolic stability and blood-brain barrier penetration due to increased lipophilicity (clogP ~3.5 vs. 2.8 for the target compound) .
  • Unresolved Questions: No direct pharmacological data available; activity likely depends on electronic effects of CF3 vs. Cl.

Biological Activity

The compound 5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, including antibacterial and enzyme inhibitory activities.

Chemical Structure

The compound consists of a pyrimidine core substituted with a chloro group and a piperidine ring that is further substituted with a 5-methyl-1,3,4-oxadiazole moiety. This unique structure is hypothesized to contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxadiazole and piperidine exhibit significant antibacterial properties. For instance, compounds with similar structures have shown promising results against various bacterial strains. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Bacterial Strain
Compound A2.14Staphylococcus aureus
Compound B0.63Escherichia coli
Compound C21.25Thiourea (control)

The results indicated that the synthesized compounds were significantly more effective than the control thiourea, which had an MIC of 21.25 µg/mL .

Enzyme Inhibition

In addition to antibacterial activity, the compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Enzyme IC50 (µM) Reference
Acetylcholinesterase2.14
Urease1.21

These findings suggest that the compound may have therapeutic potential in treating conditions associated with enzyme dysregulation.

Case Studies

Case Study 1: Neurodegenerative Disease Models
In a study investigating the effects of similar oxadiazole derivatives in animal models of Alzheimer's disease, compounds demonstrated a reduction in tau protein aggregation, which is a hallmark of tauopathies. The results indicated that these compounds could potentially serve as new therapeutic agents in managing neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of piperidine derivatives showed that compounds with oxadiazole substitutions exhibited enhanced activity against resistant strains of bacteria. The research highlighted the importance of structural modifications in improving bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine, and how can purity be ensured?

  • Methodology : The synthesis typically involves sequential coupling of the pyrimidine core with substituted piperidine and oxadiazole moieties. Key steps include:

  • Oxadiazole Formation : Cyclization of acyl hydrazides using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Piperidine-Pyrimidine Coupling : Nucleophilic substitution at the 2-position of the pyrimidine ring using a pre-functionalized piperidine derivative. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodology :

  • X-ray Crystallography : Resolve the 3D configuration, particularly the orientation of the oxadiazole ring relative to the piperidine-pyrimidine system .
  • Spectroscopic Analysis :
  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm regiochemistry and rule out tautomeric forms .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion and fragmentation patterns .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Validate experimental conditions (e.g., cell line viability, enzyme concentration, incubation time) using positive/negative controls .
  • SAR Studies : Compare analogs (e.g., varying substituents on the oxadiazole or pyrimidine rings) to identify structural determinants of activity .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to distinguish target-specific effects from off-target interactions .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Salt Formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the piperidine nitrogen or oxadiazole ring .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways (e.g., oxadiazole ring hydrolysis) .

Q. How can the compound’s interaction with biological targets be mechanistically validated?

  • Methodology :

  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry .
  • Mutagenesis Studies : Engineer target proteins with point mutations (e.g., active-site residues) to confirm binding specificity .
  • Cryo-EM/X-ray Co-crystallization : Resolve compound-target complexes to identify critical intermolecular interactions (e.g., hydrogen bonds with oxadiazole) .

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